molecular formula C22H27N5O4 B2622584 3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-93-0

3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2622584
CAS RN: 919040-93-0
M. Wt: 425.489
InChI Key: RMBAHFQPYWLODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps. One possible method is to start with readily available precursors and perform a series of reactions, including halogen replacement, acylation, and cyclization. The use of diethanolamine as an initial material in the diethanolamine method has advantages over conventional chloroethanol methods, such as improved reaction activity, lower toxicity, and simplified reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C₁₅H₁₆O₄Br₄ . It consists of a purine core with additional substituents, including a 2,5-dimethylbenzyl group and a 2-(2-hydroxyethoxy)ethyl group. The molecular weight is approximately 627.9 g/mol. The compound exists as a solid with a melting point range of 89.0–93.0°C .


Physical And Chemical Properties Analysis

  • Safety : Considered non-toxic and safe for use .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-14-5-6-15(2)17(11-14)13-27-20(29)18-19(24(4)22(27)30)23-21-25(7-9-31-10-8-28)16(3)12-26(18)21/h5-6,11-12,28H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAHFQPYWLODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCOCCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615209

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